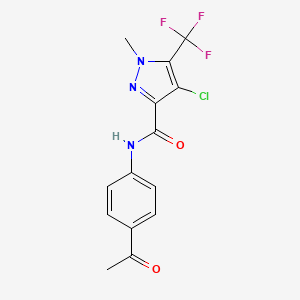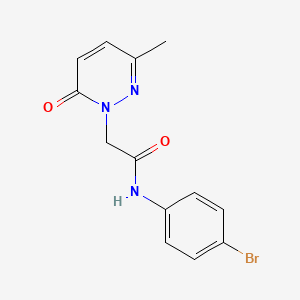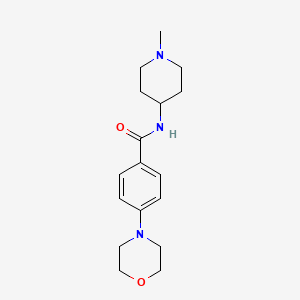![molecular formula C17H22ClN5O2S B4464622 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4464622.png)
4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine
Übersicht
Beschreibung
4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine, commonly known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of CRF in various physiological and pathological conditions.
Wirkmechanismus
CP-154,526 acts as a selective antagonist of the 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine receptor, which is involved in the regulation of the body's stress response. By blocking the action of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine, CP-154,526 can modulate the body's response to stress and reduce anxiety-like behaviors.
Biochemical and physiological effects:
CP-154,526 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of stress hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-154,526 in lab experiments is its selectivity for the 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine receptor, which allows for specific modulation of the body's stress response. However, one limitation is that it may not accurately reflect the complex interactions between the 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine system and other neurotransmitter systems in the brain.
Zukünftige Richtungen
1. Further studies to investigate the potential therapeutic role of CP-154,526 in anxiety disorders.
2. Studies to investigate the role of CP-154,526 in addiction and stress-related disorders.
3. Studies to investigate the potential side effects of CP-154,526 in animal models.
4. Development of more selective 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine receptor antagonists for use in scientific research and potential therapeutic applications.
5. Investigation of the potential role of the 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine system in other physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
CP-154,526 has been widely used in scientific research to study the role of 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine in various physiological and pathological conditions. It has been shown to be effective in reducing anxiety-like behaviors in animal models, suggesting a potential therapeutic role in anxiety disorders. It has also been studied in the context of addiction, depression, and stress-related disorders.
Eigenschaften
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2S/c1-3-19-17-20-13(2)11-16(21-17)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)12-15/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIEAMCMUHMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(2-thienyl)ethyl]guanidine](/img/structure/B4464542.png)

![4-(tetrahydro-2H-thiopyran-4-ylamino)-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B4464562.png)
![N-[2-(cyclohexylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4464566.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464583.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4464590.png)
![2-(4-chlorophenyl)-7-methyl-6-[2-(1-piperidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4464597.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4464600.png)
![1-(ethylsulfonyl)-N-[3-(4-fluorophenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464626.png)

![4-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B4464636.png)
![7-(2-ethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4464642.png)

![N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464648.png)